

# 1H-Perfluorononane CAS number 375-94-0

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## Compound of Interest

Compound Name: 1H-Perfluorononane

Cat. No.: B1595110

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An In-depth Technical Guide to **1H-Perfluorononane** (CAS: 375-94-0)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1H-Perfluorononane**, with the CAS number 375-94-0, is a saturated perfluorinated hydrocarbon. Its structure consists of a nine-carbon chain where all hydrogen atoms, except for one at the terminal position, are replaced by fluorine atoms. This extensive fluorination imparts unique physicochemical properties, including high thermal and chemical stability, low surface tension, and both hydrophobic and lipophobic characteristics. These properties make it a subject of interest in various research and industrial applications, although its environmental and toxicological profile, like other per- and polyfluoroalkyl substances (PFAS), warrants careful consideration. This guide provides a comprehensive overview of the technical data and experimental aspects related to **1H-Perfluorononane**.

## Physicochemical Properties

A summary of the key physicochemical properties of **1H-Perfluorononane** is presented in the table below. These properties are crucial for understanding its behavior in different experimental and environmental settings.

Property	Value	Source
Molecular Formula	C <sub>9</sub> HF <sub>19</sub>	-
Molecular Weight	470.07 g/mol	-
CAS Number	375-94-0	-
Appearance	Clear, colorless liquid	-
Boiling Point	138 °C	-
Density	1.795 g/cm <sup>3</sup> at 25 °C	-
Purity	Technical grade	-

## Synthesis and Purification

### Synthesis

While specific, detailed industrial synthesis methods for **1H-Perfluorononane** are often proprietary, a general laboratory-scale synthesis can be conceptualized based on established fluorination chemistries. One plausible route involves the reduction of a corresponding perfluorinated carbonyl compound, such as a perfluoroacyl fluoride or perfluoroaldehyde.

Conceptual Synthesis Workflow:

Conceptual synthesis pathway for **1H-Perfluorononane**.

### Purification

Purification of **1H-Perfluorononane** from reaction mixtures and byproducts is critical to obtain a high-purity product for research and analytical applications. Given its chemical inertness and volatility, distillation is a primary method for purification.

Experimental Protocol: Fractional Distillation

- **Apparatus Setup:** Assemble a standard fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to enhance separation efficiency, a condenser, and a collection flask. Ensure all glassware is dry and clean.

- **Charging the Flask:** Charge the crude **1H-Perfluorononane** into the round-bottom flask. Add boiling chips to ensure smooth boiling.
- **Heating:** Gently heat the flask using a heating mantle. The temperature should be carefully controlled to allow for the slow and steady distillation of the components.
- **Fraction Collection:** Monitor the temperature at the head of the fractionating column. Collect the fraction that distills at the boiling point of **1H-Perfluorononane** (approximately 138 °C). Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
- **Purity Analysis:** Analyze the purity of the collected fraction using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of **1H-Perfluorononane**. Both  $^1\text{H}$  and  $^{19}\text{F}$  NMR provide valuable information.

- **$^1\text{H}$  NMR:** The  $^1\text{H}$  NMR spectrum is expected to be relatively simple, showing a single signal for the lone hydrogen atom. Due to the strong electron-withdrawing effect of the adjacent perfluoroalkyl chain, this proton signal will be significantly shifted downfield. The signal will likely appear as a complex multiplet due to coupling with the adjacent fluorine atoms ( $^2J_{\text{H-F}}$ ). Protons on aliphatic alkyl groups typically appear in the range of 0.7 to 1.5 ppm.<sup>[1]</sup>
- **$^{19}\text{F}$  NMR:** The  $^{19}\text{F}$  NMR spectrum will be more complex, with multiple signals corresponding to the different fluorine environments along the carbon chain. The chemical shifts of fluorine atoms are highly sensitive to their position in the molecule. Generally, for a 1H-perfluoroalkane, the terminal  $-\text{CF}_3$  group will have a distinct chemical shift from the internal  $-\text{CF}_2-$  groups. The  $-\text{CF}_2\text{H}$  group will also have a characteristic chemical shift and coupling pattern. The broad chemical shift range in  $^{19}\text{F}$  NMR helps in resolving individual fluorine-containing functional groups.<sup>[2][3]</sup>

Typical  $^{19}\text{F}$  NMR Chemical Shift Ranges for Perfluoroalkyl Chains:

Group	Chemical Shift Range (ppm vs. CFCI <sub>3</sub> )
-CF <sub>3</sub>	-80 to -85
-CF <sub>2</sub> - (internal)	-120 to -130
-CF <sub>2</sub> H	-135 to -145 (doublet of triplets)

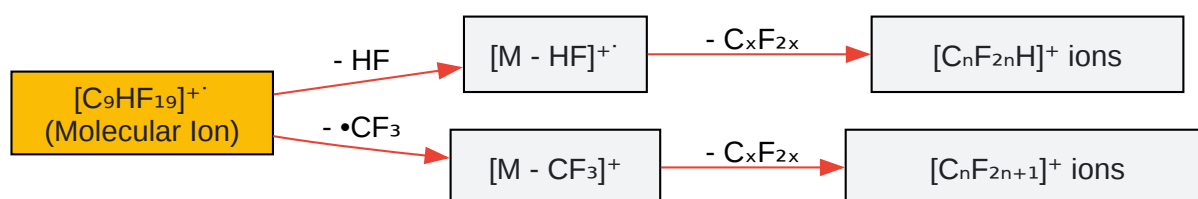
## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **1H-Perfluorononane**. Under electron ionization (EI), the molecular ion peak (M<sup>+</sup>) may be observed, but it is often weak due to the facile fragmentation of the C-C and C-F bonds.

Expected Fragmentation Pattern:

The fragmentation of perfluoroalkanes in mass spectrometry is characterized by the loss of CF<sub>3</sub> and C<sub>2</sub>F<sub>5</sub> radicals and the formation of a series of perfluoroalkyl cations ([C<sub>n</sub>F<sub>2n+1</sub>]<sup>+</sup>).<sup>[4][5]</sup> The fragmentation of 1H-perfluoroalkanes will also involve the loss of HF. The fragmentation of n-alkanes and n-perfluoroalkanes can be initiated by the detachment of H and F atoms, respectively.<sup>[4]</sup>

Logical Flow of Mass Spectrometry Fragmentation:



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Expected fragmentation pathways for **1H-Perfluorononane** in MS.

## Toxicological and Biological Considerations

As a member of the PFAS family, **1H-Perfluorononane** is subject to the general concerns regarding the environmental persistence, bioaccumulation, and potential toxicity of this class of

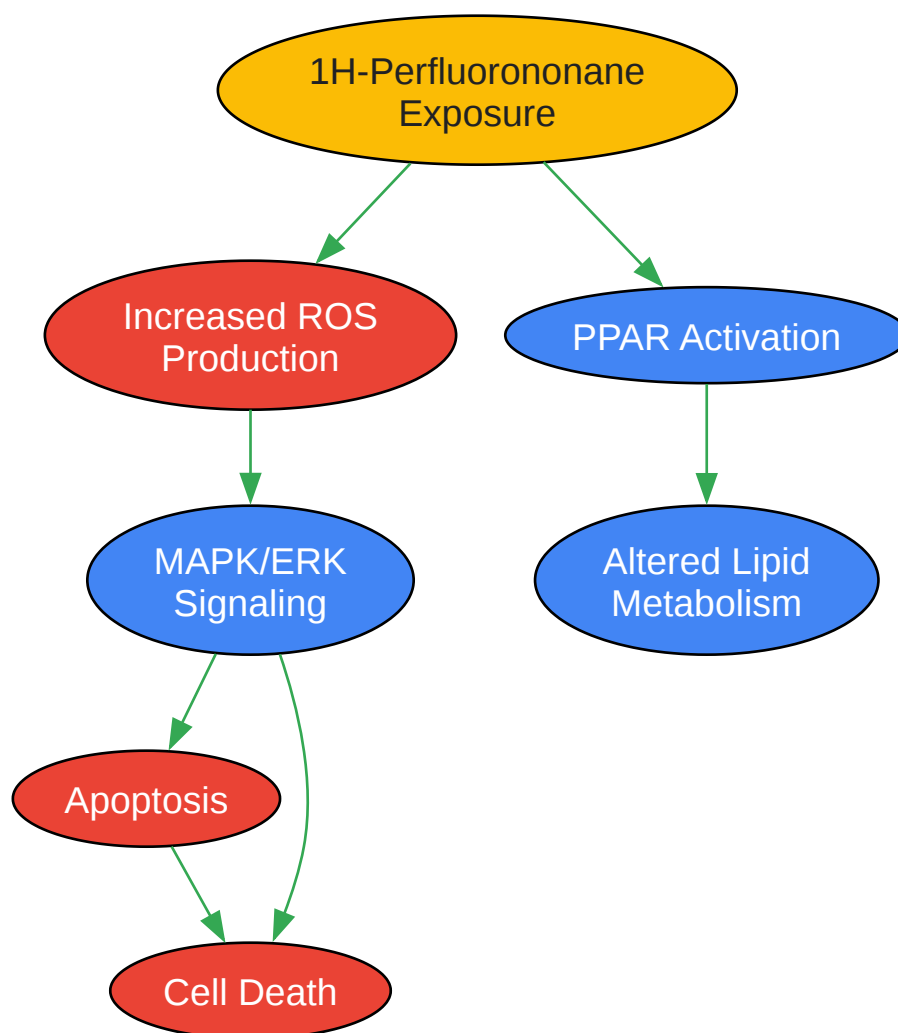
compounds. While specific toxicological data for **1H-Perfluorononane** is limited, information from related PFAS compounds can provide insights into its potential biological effects.

#### General Toxicological Profile of PFAS:

- **Persistence and Bioaccumulation:** PFAS are highly resistant to degradation and can accumulate in biological tissues, particularly in the liver and serum.
- **Hepatotoxicity:** Liver effects, including hypertrophy and alterations in lipid metabolism, are common findings in animal studies with various PFAS.
- **Endocrine Disruption:** Some PFAS have been shown to interfere with hormone signaling pathways.
- **Developmental and Reproductive Toxicity:** Adverse effects on development and reproduction have been observed in animal studies.
- **Immunotoxicity:** Suppression of the immune response has been reported for some PFAS compounds.

#### Potential Cellular Pathways Affected:

Based on studies of other PFAS, **1H-Perfluorononane** could potentially impact several cellular signaling pathways. Chronic exposure to PFAS has been shown to trigger systems-level cellular reprogramming.<sup>[6]</sup>



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Potential cellular pathways affected by PFAS exposure.

#### Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol outlines a general method to assess the cytotoxicity of **1H-Perfluorononane** using a cell-based assay.

- **Cell Culture:** Culture a relevant cell line (e.g., HepG2 human liver cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37 °C with 5% CO<sub>2</sub>.
- **Compound Preparation:** Prepare a stock solution of **1H-Perfluorononane** in a suitable solvent (e.g., DMSO). Prepare a serial dilution of the compound in the culture medium to

achieve the desired final concentrations.

- **Cell Seeding:** Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Treatment:** Remove the old medium and add the medium containing different concentrations of **1H-Perfluorononane** to the wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- **Viability Assay:** Assess cell viability using a standard method such as the MTT assay or a lactate dehydrogenase (LDH) release assay.
- **Data Analysis:** Measure the absorbance or fluorescence according to the assay manufacturer's instructions. Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth).

## Applications and Research Use

Due to its unique properties, **1H-Perfluorononane** can be utilized in various research applications:

- **Reference Standard:** As a certified reference material for the analytical detection and quantification of PFAS in environmental and biological samples.
- **Surface Chemistry:** In studies investigating the modification of surfaces to create hydrophobic and oleophobic coatings.
- **Tracer Studies:** Its chemical inertness makes it a potential candidate for use as a tracer in environmental or industrial processes.
- **Toxicological Research:** As a model compound to study the biological effects and mechanisms of action of 1H-perfluoroalkanes.

## Safety and Handling

Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

#### Precautionary Measures:

- Work in a well-ventilated area or in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a tightly closed container in a cool, dry place.

## Conclusion

**1H-Perfluorononane** is a perfluorinated compound with distinct physicochemical properties that make it of interest for various scientific applications. This guide has provided a comprehensive overview of its technical data, including properties, synthesis and purification methods, and analytical characterization. Furthermore, it has touched upon the toxicological considerations and potential biological effects, which are critical aspects for its responsible use in research and development. As with all PFAS, further research is needed to fully elucidate its environmental fate and toxicological profile.

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